molecular formula C22H15NO B14717903 6-Phenyl-6h-chromeno[4,3-b]quinoline CAS No. 6953-33-9

6-Phenyl-6h-chromeno[4,3-b]quinoline

Cat. No.: B14717903
CAS No.: 6953-33-9
M. Wt: 309.4 g/mol
InChI Key: IFFIOXJBKDTXPT-UHFFFAOYSA-N
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Description

6-Phenyl-6H-chromeno[4,3-b]quinoline is a novel compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a quinoline ring, with a phenyl group attached at the 6th position. This unique structure contributes to its significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of 6-Phenyl-6H-chromeno[4,3-b]quinoline. One common approach involves the reaction of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with various substituted aromatic anilines. This reaction can be carried out under catalyst-free conditions at room temperature, making it operationally simple and efficient . Another method involves the use of triflic anhydride and 2-fluoropyridine to promote intramolecular cycloaddition reactions under mild, metal-free conditions .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using the same synthetic routes mentioned above. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale production. Additionally, the catalyst-free approach reduces the cost and environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-6H-chromeno[4,3-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

6953-33-9

Molecular Formula

C22H15NO

Molecular Weight

309.4 g/mol

IUPAC Name

6-phenyl-6H-chromeno[4,3-b]quinoline

InChI

InChI=1S/C22H15NO/c1-2-8-15(9-3-1)22-18-14-16-10-4-6-12-19(16)23-21(18)17-11-5-7-13-20(17)24-22/h1-14,22H

InChI Key

IFFIOXJBKDTXPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC4=CC=CC=C4N=C3C5=CC=CC=C5O2

Origin of Product

United States

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